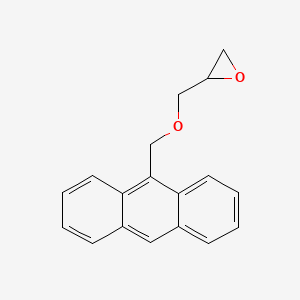
9-Anthrylmethyl glycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthrylmethyl glycidyl ether is an organic compound that combines the structural features of anthracene and glycidyl ether. This compound is notable for its fluorescent properties, making it valuable in various scientific applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthrylmethyl glycidyl ether typically involves the reaction of 9-anthracenemethanol with epichlorohydrin. The process begins with the formation of 9-anthracenemethoxide through the proton exchange between 9-anthracenemethanol and a strong base such as potassium tert-butoxide. This intermediate then reacts with epichlorohydrin to form this compound .
Industrial Production Methods: Industrial production of glycidyl ethers often employs the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. In the case of this compound, the alkoxide ion derived from 9-anthracenemethanol reacts with epichlorohydrin under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Anthrylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The glycidyl ether group can participate in nucleophilic substitution reactions, particularly with amines, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines, thiols, and carboxylic acids react with the glycidyl ether group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Anthrylmethyl glycidyl ether has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological molecules.
Mécanisme D'action
The mechanism of action of 9-anthrylmethyl glycidyl ether primarily involves its ability to undergo nucleophilic substitution reactions. The glycidyl ether group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The anthracene moiety contributes to the compound’s fluorescent properties, which are utilized in analytical and imaging applications .
Comparaison Avec Des Composés Similaires
Allyl glycidyl ether: Used in adhesives and sealants, it shares the glycidyl ether group but lacks the anthracene moiety.
Cardanol-based glycidyl ethers: These compounds are derived from natural sources and are used in the production of high-performance thermosets.
Uniqueness: 9-Anthrylmethyl glycidyl ether is unique due to its combination of the glycidyl ether group and the anthracene moiety. This combination imparts both reactivity and fluorescent properties, making it valuable in a wide range of applications from analytical chemistry to materials science .
Propriétés
Numéro CAS |
87607-33-8 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-(anthracen-9-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H16O2/c1-3-7-16-13(5-1)9-14-6-2-4-8-17(14)18(16)12-19-10-15-11-20-15/h1-9,15H,10-12H2 |
Clé InChI |
CGQRIFPFSCAHIF-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
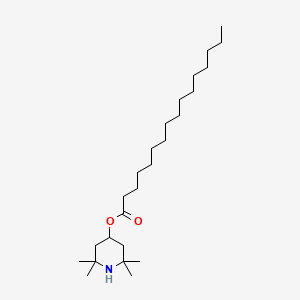
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
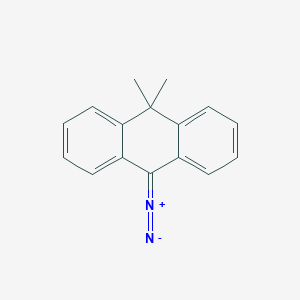
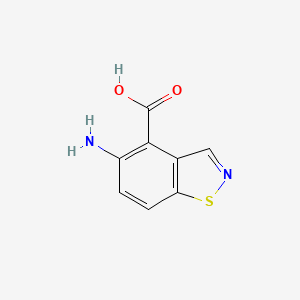

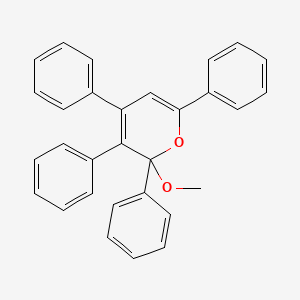
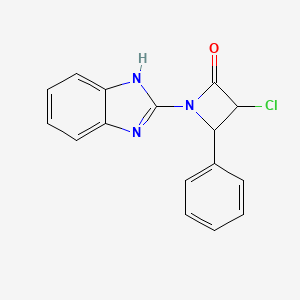
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
